2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol
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Overview
Description
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol is a novel chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of curcumin pyrazole and has been synthesized through a Mannich reaction, which introduces an aminoalkyl substituent into the molecule. The presence of the morpholine ring and the methoxy and prop-2-enyl groups contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:
Reactants: Curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine.
Solvent: Often carried out in an aqueous or alcoholic medium.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Chemical Reactions Analysis
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and prop-2-enyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic group can interact with enzymes and receptors, modulating their activity. The morpholine ring and other substituents may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol can be compared with other similar compounds, such as:
Curcumin: The parent compound, which has lower solubility and bioavailability.
Curcumin Pyrazole: A derivative with enhanced biological activity but similar solubility issues.
Other Mannich Derivatives: Compounds with similar aminoalkyl substituents that exhibit improved solubility and bioavailability.
The uniqueness of this compound lies in its combination of the morpholine ring, methoxy group, and prop-2-enyl group, which contribute to its distinctive chemical and biological properties.
Biological Activity
The compound 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's synthesis, biological properties, and relevant research findings, including data tables and case studies.
Synthesis
The compound was synthesized through a Mannich reaction , utilizing formaldehyde and 2,6-dimethylmorpholine. The resulting structure was confirmed using various spectroscopic techniques including FTIR, 1H-NMR, and mass spectrometry. Notably, the synthesized compound exhibited enhanced water solubility compared to its precursor compounds, which is crucial for biological applications .
Antioxidant Properties
One of the primary biological activities investigated for this compound is its antioxidant potential . Studies have shown that compounds with similar structures often exhibit significant radical scavenging activity. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, which measure the ability of a substance to neutralize free radicals.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. Preliminary results indicate that it possesses considerable activity against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity tests conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The results from the MTT assay indicated:
This selectivity is essential for therapeutic applications in oncology.
Case Studies
A recent study highlighted the efficacy of the compound in inhibiting tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Growth Inhibition : 45% reduction in tumor volume after four weeks of treatment.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways.
Properties
CAS No. |
6972-89-0 |
---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C17H25NO3/c1-5-6-14-7-15(17(19)16(8-14)20-4)11-18-9-12(2)21-13(3)10-18/h5,7-8,12-13,19H,1,6,9-11H2,2-4H3 |
InChI Key |
XLPOFFREQSDPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C(=CC(=C2)CC=C)OC)O |
Origin of Product |
United States |
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